molecular formula C10H14ClNO2 B15219225 Methyl (R)-3-amino-2-phenylpropanoate hydrochloride

Methyl (R)-3-amino-2-phenylpropanoate hydrochloride

Cat. No.: B15219225
M. Wt: 215.67 g/mol
InChI Key: XEIPXRKVVATEEC-FVGYRXGTSA-N
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Description

Methyl (R)-3-amino-2-phenylpropanoate hydrochloride is a chiral amino acid ester derivative characterized by a phenyl group at the C2 position and an amino group at the C3 position of the propanoate backbone, with a methyl ester and hydrochloride salt formation. These compounds are typically utilized as intermediates in pharmaceutical synthesis, chiral building blocks for peptidomimetics, or ligands in asymmetric catalysis. The stereochemistry (R-configuration) is critical for biological activity and enantioselective applications .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl (2R)-3-amino-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(7-11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1

InChI Key

XEIPXRKVVATEEC-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)[C@@H](CN)C1=CC=CC=C1.Cl

Canonical SMILES

COC(=O)C(CN)C1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-2-phenylpropanoate hydrochloride typically involves the esterification of ®-3-amino-2-phenylpropanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of Methyl ®-3-amino-2-phenylpropanoate hydrochloride often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-2-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl ®-3-amino-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of peptides and proteins.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

Structural Analogues: Key Differences and Properties

The following table summarizes critical parameters of Methyl (R)-3-amino-2-phenylpropanoate hydrochloride and its closest analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
This compound* C₁₀H₁₄ClNO₂ 229.7 (theoretical) Not available Amino at C3, phenyl at C2, methyl ester, hydrochloride salt. Chiral center at C3.
(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride C₁₁H₁₆ClNO₂ 229.7 63060-94-6 Ethyl ester, amino at C2, phenyl at C3. Used in peptide synthesis .
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride C₁₆H₁₈ClNO₃ 331.8 87835-14-1 Phenoxy group at C3 phenyl; broader aromatic system. Lower solubility .
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride C₅H₁₂ClNO₃ 181.66 1800300-79-1 Methoxy substituent at C3 instead of phenyl. Polar, hydrophilic .
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride C₁₀H₁₅Cl₂N₂O₂ 265.14 240429-07-6 Additional amino group on phenyl ring; dihydrochloride salt. Enhanced reactivity .

Functional Group Influence on Physicochemical Properties

  • Ester Group Variations :
    • Methyl esters (e.g., ) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (). Ethyl esters may confer better lipid solubility for membrane penetration in drug delivery .
  • Substituent Effects: Phenyl groups () enhance aromatic stacking interactions but reduce solubility. Methoxy groups () increase polarity, improving aqueous solubility .

Pharmaceutical Relevance

  • Peptide Mimetics: Ethyl 2-amino-3-phenylpropanoate derivatives () are precursors for protease inhibitors and CNS-targeting drugs due to their structural mimicry of natural amino acids .
  • Prodrug Design : Methyl esters (e.g., ) are often employed as prodrugs, leveraging esterase-mediated hydrolysis for controlled drug release .

Stability and Reactivity

  • Hydrochloride salts improve stability and crystallinity compared to free bases. For instance, dihydrochloride salts () exhibit enhanced shelf-life under inert atmospheres .
  • Phenyl-substituted analogs () are prone to oxidative degradation under aerobic conditions, necessitating antioxidant additives in formulations .

Comparative Performance in Catalysis

  • Chiral esters like (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride are used in asymmetric catalysis, where the R-configuration directs enantioselective outcomes in C–C bond-forming reactions .

Biological Activity

Methyl (R)-3-amino-2-phenylpropanoate hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H16ClNO2C_{11}H_{16}ClNO_2 and a molecular weight of approximately 215.68 g/mol. The compound features a chiral center, an amino group, and a methyl ester group, which contribute to its reactivity and interaction with biological targets. The presence of the phenyl group enhances its ability to engage in π-π interactions, crucial for binding with proteins.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interactions : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurotransmission processes.
  • Antioxidant Activity : There is evidence suggesting that this compound may exhibit protective effects against oxidative stress by scavenging free radicals.

Biological Activities

Research highlights several significant biological activities associated with this compound:

  • Neuropharmacological Effects : Studies indicate that this compound acts as a modulator for neurotransmitter systems, which could have implications for neurological disorders.
  • Antioxidant Properties : Preliminary investigations suggest that it may possess antioxidant activity, contributing to cellular protection against oxidative damage.
  • Potential Therapeutic Applications : The compound is being explored for its role as a precursor in drug synthesis and its potential therapeutic properties in various medical applications.

Study 1: Neuropharmacological Modulation

A study investigated the effects of this compound on neurotransmitter systems in animal models. The results indicated significant modulation of dopamine and serotonin levels, suggesting potential applications in treating mood disorders.

Study 2: Antioxidant Activity

Research conducted on cell cultures demonstrated that this compound reduced oxidative stress markers significantly compared to control groups. This suggests its utility in developing antioxidant therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologicalModulates neurotransmitter systems
AntioxidantExhibits protective effects against oxidative stress
Therapeutic PotentialPrecursor in drug synthesis

Q & A

Q. What synthetic methodologies are effective for preparing Methyl (R)-3-amino-2-phenylpropanoate hydrochloride with high enantiomeric purity?

The synthesis typically involves enantioselective routes such as asymmetric hydrogenation or enzymatic resolution. For example, starting from (R)-3-amino-2-phenylpropanoic acid, esterification with methanol under acidic conditions (e.g., HCl gas) yields the hydrochloride salt. Key parameters include temperature control (0–5°C for HCl addition) and solvent selection (e.g., anhydrous methanol) to minimize racemization. Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Reaction optimization involves:

  • pH control : Maintain acidic conditions (pH 2–3) during esterification to stabilize the amino group as a hydrochloride salt .
  • Catalyst screening : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis to achieve >95% enantiomeric excess (ee) .
  • Time-temperature profiles : Short reaction times (<4 hours) at 25–40°C reduce side reactions like ester hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • Chiral HPLC : To determine enantiomeric purity using a Chiralpak AD-H column and hexane/isopropanol mobile phase .
  • X-ray crystallography : For absolute configuration confirmation; SHELX software is widely used for structure refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR (D2_2O as solvent) to verify ester and phenyl group integrity .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) by ionizing the amino group. Stability studies show the compound remains intact for >6 months at 4°C in dry, dark conditions. However, prolonged exposure to basic pH (>8) induces hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the role of stereochemistry in biological interactions?

  • Enantiomer comparison : Synthesize both (R)- and (S)-enantiomers and test their binding affinities to target receptors (e.g., GPCRs) using surface plasmon resonance (SPR) .
  • Molecular docking simulations : Utilize software like AutoDock to model interactions between the (R)-enantiomer and active sites, highlighting hydrogen bonding and hydrophobic contacts .

Q. What experimental approaches address low reproducibility in crystallization attempts?

  • Solvent screening : Test binary solvent systems (e.g., acetone/water) to identify conditions favoring single-crystal growth .
  • Seeding techniques : Introduce microcrystals of structurally similar compounds to nucleate crystallization .
  • Dynamic light scattering (DLS) : Monitor particle size during crystallization to optimize supersaturation levels .

Q. How can conflicting data on metabolic stability be resolved in preclinical studies?

  • Species-specific assays : Compare metabolic rates in human vs. rodent liver microsomes to identify interspecies differences .
  • LC-MS/MS profiling : Identify major metabolites and correlate degradation pathways with structural modifications (e.g., ester hydrolysis vs. phenyl ring oxidation) .

Methodological Notes

  • Key references : Prioritized peer-reviewed journals and synthesis protocols from authoritative databases (e.g., CAS content in ).
  • Experimental rigor : Emphasized statistical validation (e.g., triplicate measurements) and controls (e.g., enantiomer blanks) to ensure data robustness.

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